molecular formula C12H15N3 B11815031 N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

Cat. No.: B11815031
M. Wt: 201.27 g/mol
InChI Key: PMUZTZOAQHPNFP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropyl group and a dihydropyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: This compound is structurally similar but lacks the cyclopropyl group.

    Myosmine: Another related compound with a pyridine and pyrrole moiety.

Uniqueness

N-Cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-cyclopropyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

InChI

InChI=1S/C12H15N3/c1-3-10(11-4-2-7-13-11)12(14-8-1)15-9-5-6-9/h1,3,8-9H,2,4-7H2,(H,14,15)

InChI Key

PMUZTZOAQHPNFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=C(N=CC=C2)NC3CC3

Origin of Product

United States

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